molecular formula C10H20N2O B13902766 (3S)-1-(4-Piperidyl)piperidin-3-OL

(3S)-1-(4-Piperidyl)piperidin-3-OL

Cat. No.: B13902766
M. Wt: 184.28 g/mol
InChI Key: NNQUIJQEUBAMTA-JTQLQIEISA-N
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Description

(3S)-1-(4-Piperidyl)piperidin-3-OL is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery research. Piperidine rings are one of the most crucial synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous natural alkaloids . The specific stereochemistry of the (3S) configuration, combined with the hydroxy functional group, makes this compound a valuable chiral building block or intermediate for the asymmetric synthesis of more complex, biologically active molecules . Researchers can utilize this scaffold to develop potential therapeutic agents, as similar piperidine-based structures have been explored for a wide range of pharmacological applications. These applications include, but are not limited to, acting as opioid receptor agonists, GABA receptor binders, and possessing anti-inflammatory and antioxidant properties, as evidenced by studies on related piperidin-4-one and piperidin-3-ol analogues . Its structure is also reminiscent of key components found in known drugs and natural products with documented antimalarial and antimicrobial activities . The presence of two piperidine rings may enhance binding affinity and selectivity towards specific biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S)-1-piperidin-4-ylpiperidin-3-ol

InChI

InChI=1S/C10H20N2O/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9/h9-11,13H,1-8H2/t10-/m0/s1

InChI Key

NNQUIJQEUBAMTA-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C2CCNCC2)O

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3s 1 4 Piperidyl Piperidin 3 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections of the (3S)-1-(4-Piperidyl)piperidin-3-OL Framework

A retrosynthetic analysis of this compound reveals several potential disconnections. The most apparent disconnection is the C-N bond between the two piperidine (B6355638) rings, leading to a 3-hydroxypiperidine (B146073) synthon and a 4-substituted piperidine synthon. This approach allows for the independent synthesis of each piperidine ring followed by a coupling reaction.

A second key disconnection can be made within the 3-hydroxypiperidine ring itself. This can involve breaking the C2-C3 and N1-C6 bonds, suggesting a strategy based on a Mannich-type reaction or a Michael addition to form the piperidine ring. For instance, a three-component vinylogous Mannich-type reaction has been explored for the synthesis of multi-substituted chiral piperidines, which could be adapted for this target. scispace.com Another approach involves the cyclization of a linear amino alcohol precursor, where the stereocenter at the 3-position is established prior to ring formation.

The stereocenter at C3 of the piperidin-3-ol ring is a critical feature. Retrosynthetically, this chirality can be introduced through various asymmetric transformations, including the use of chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool material. The choice of strategy will depend on the desired stereoisomer and the availability of starting materials and reagents.

Development of Stereoselective Synthetic Pathways to this compound

The synthesis of enantiopure piperidine derivatives is a challenging yet essential task in medicinal chemistry. Various methods have been developed to control the stereochemistry during the formation of the piperidine ring.

Chiral Auxiliary-Mediated Approaches to Enantiopure Piperidine Derivatives

Chiral auxiliaries have proven to be powerful tools for the asymmetric synthesis of piperidine derivatives. researchgate.net This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal to afford the desired enantiopure product.

One notable example is the use of carbohydrate-derived auxiliaries, such as arabinopyranosylamine, to achieve high diastereoselectivity in the synthesis of dehydropiperidinones. researchgate.net These intermediates can be further functionalized to introduce substituents at various positions on the piperidine ring with excellent stereocontrol. For instance, a domino Mannich–Michael reaction of Danishefsky's diene with chiral aldimines derived from these sugar auxiliaries can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent transformations, such as conjugate additions and alkylations, allow for the synthesis of diversely substituted piperidines. researchgate.net

Another approach utilizes phenylglycinol-derived oxazolopiperidone lactams as versatile chiral building blocks. researchgate.net These lactams, available in both enantiomeric forms, enable the regio- and stereocontrolled introduction of substituents onto the piperidine ring. Dynamic kinetic resolution processes during the cyclocondensation step can directly yield lactams with incorporated carbon substituents, providing a streamlined route to enantiopure polysubstituted piperidines. researchgate.net The chiral auxiliary can then be cleaved to reveal the final piperidine product.

Asymmetric Catalysis in the Construction of the this compound Core

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. Various transition metal catalysts have been successfully employed in the enantioselective synthesis of piperidine rings.

Rhodium-catalyzed asymmetric hydrogenation is a powerful technique for establishing stereocenters and has been applied to the synthesis of chiral piperidines. rsc.org This method typically involves the hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) or a pyridinium (B92312) salt, using a chiral rhodium catalyst.

For instance, the asymmetric hydrogenation of substituted N-benzylpyridinium salts catalyzed by an iridium complex has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.org While this example focuses on 2-substituted piperidines, the principle can be extended to the synthesis of 3-substituted piperidines through the appropriate choice of substrate. More directly relevant, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been developed to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org Subsequent reduction of the double bond provides access to enantioenriched 3-substituted piperidines. snnu.edu.cn The success of these reactions often hinges on the design of the chiral ligand, with various phosphine-based ligands being developed for this purpose. nih.gov

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Reference
[Rh(cod)Cl]₂ / Josiphos ligandDihydrosilanes and anilinesSilicon-stereogenic silazanesUp to 99% organic-chemistry.org
Rh-TangPhosN-aryl β-enamino estersN-aryl β-amino estersUp to 96.3% nih.gov
Iridium catalystN-benzylpyridinium saltsα-aryl/heteroaryl piperidinesUp to 99.3:0.7 er acs.org
Rhodium catalystArylboronic acids and dihydropyridines3-substituted tetrahydropyridinesHigh snnu.edu.cn

Palladium catalysis has emerged as a versatile tool for the construction of nitrogen-containing heterocycles, including piperidines. nih.gov Palladium-catalyzed reactions such as cyclizations and allylic aminations offer powerful strategies for the stereoselective synthesis of the this compound core. nih.govacs.org

Intramolecular allylic amination is a particularly effective method for the synthesis of chiral piperidines. nih.gov This reaction involves the palladium-catalyzed cyclization of an amino-tethered allylic substrate. The stereochemistry of the resulting piperidine can be controlled by using chiral ligands. For example, palladium-catalyzed intramolecular aminotrifluoromethanesulfinyloxylation of alkenes has been used to synthesize 6-endo-cyclized piperidines. nih.gov Furthermore, palladium-catalyzed [4+2] cycloaddition reactions of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provide access to various piperidine derivatives under mild conditions. rsc.org

Palladium-catalyzed asymmetric allylic amination (AAA) has been extensively studied and applied to the synthesis of a wide range of chiral amines. acs.org By employing a suitable chiral ligand, the amination of allylic carbonates can proceed with high regio- and enantioselectivity. This methodology can be applied to construct the piperidine ring by using a bifunctional substrate containing both a nucleophilic amine and an allylic electrophile.

Reaction TypeCatalyst SystemSubstrateProductKey FeaturesReference
[4+2] CycloadditionPalladium catalystAmido-tethered allylic carbonates and oxazol-5-(4H)-onesPiperidine derivativesMild conditions, moderate to excellent yields rsc.org
Intramolecular Allylic AminationPalladium catalystAmino-tethered allylic substratesChiral piperidinesStereocontrol via chiral ligands nih.gov
Asymmetric Allylic AminationPd₂(dba)₃ / Phosphoramidite ligandAllylic carbonates and aminesChiral allylic aminesHigh regio- and enantioselectivity acs.org
Carbenylative AminationPalladium / GF-PhosN-tosylhydrazones and (E)-vinyl iodidesChiral pyrrolidines and piperidinesGood yields, up to 96.5:3.5 er rsc.org

Gold catalysis has gained prominence in recent years for its ability to activate alkynes, allenes, and enynes toward nucleophilic attack, enabling the synthesis of complex heterocyclic structures. beilstein-journals.org Several gold-catalyzed methodologies have been developed for the construction of piperidine rings.

One approach involves the gold-catalyzed cyclization of nitrogen-containing enynes. nih.gov For instance, a one-pot synthesis of piperidin-4-ols has been achieved through a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates broad substrate scope and excellent diastereoselectivity.

Gold catalysts can also promote the intramolecular hydroamination/cyclization of alkynes to form piperidines. nih.gov Additionally, gold-catalyzed [3+2+1] cycloadditions of amines and diyne-enes have been reported for the enantioselective synthesis of 1,2-dihydropyridines, which can be subsequently reduced to piperidines. nih.gov The choice of the gold catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.govacs.org

Reaction TypeCatalyst SystemSubstrateProductKey FeaturesReference
Cyclization/Reduction/RearrangementPPh₃AuNTf₂Nitrogen-containing enynesPiperidin-4-olsOne-pot, broad scope, excellent diastereoselectivity nih.gov
[3+2+1] CycloadditionGold catalystAmines and diyne-enes1,2-DihydropyridinesEnantioselective, up to 99% ee nih.gov
Intramolecular HydroaminationGold(I) complexNon-activated alkenesSubstituted piperidinesOxidative amination nih.gov
CycloisomerizationGold catalystEnynesFunctionalized piperidinesFriedel-Crafts type addition beilstein-journals.org
Iridium and Cobalt Catalysis in Stereocontrolled Synthesis

The use of transition metal catalysis, particularly with iridium and cobalt, has emerged as a powerful tool for the stereocontrolled synthesis of chiral piperidines. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of iridium- and cobalt-catalyzed reactions for related structures are highly relevant.

Iridium complexes have been successfully employed in the stereoselective synthesis of chiral compounds. nih.gov For instance, the asymmetric synthesis of stereogenic-at-iridium(III) complexes has been achieved through palladium-catalyzed kinetic resolution, demonstrating the potential for creating chiral metal-based reagents that can induce stereoselectivity in organic transformations. nih.gov This approach could be adapted to the synthesis of chiral piperidine precursors.

Cobalt catalysis has been instrumental in the Z-selective reductive hydroalkylation of terminal aryl alkynes, providing a route to 1,2-disubstituted Z-styrenes with excellent stereoselectivity. researchgate.net The mechanism is suggested to involve a Co(II)/Co(III) catalytic cycle, where steric repulsion plays a key role in controlling the stereochemical outcome. researchgate.net Such principles of sterically controlled additions to unsaturated precursors are fundamental to developing stereoselective syntheses of substituted piperidines.

Chemoenzymatic and Biocatalytic Approaches for Stereochemical Control

Chemoenzymatic and biocatalytic methods offer significant advantages in achieving high stereochemical control under mild reaction conditions. These approaches often utilize enzymes, such as transaminases and oxidases, to introduce chirality with high precision.

A general chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov This method involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This strategy has been successfully applied to the synthesis of key intermediates for pharmaceuticals, highlighting its potential for producing complex piperidine structures. nih.gov

The regioselectivity of ω-transaminases has been exploited in the stereoselective monoamination of 1,5-diketones. researchgate.net The resulting amino-ketones undergo spontaneous intramolecular cyclization to form Δ1-piperideines, which are precursors to stereochemically defined piperidines. researchgate.net By using a Lewis acid to mediate a conformational change in the Δ1-piperideine intermediate during the reduction step, all four diastereomers of 2,6-disubstituted piperidines can be accessed. researchgate.net

The combination of biocatalytic and radical retrosynthesis presents another powerful strategy. nih.gov This approach can be used for the chemoenzymatic functionalization of piperidine carboxylic acid isomers, which are valuable chiral building blocks. nih.gov

Ring-Closing Metathesis (RCM) in the Enantioselective Synthesis

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic systems, including the piperidine ring. thieme-connect.de This reaction, often catalyzed by ruthenium complexes, allows for the formation of a wide variety of carbocyclic and heterocyclic rings. thieme-connect.deresearchgate.net

The enantioselective synthesis of substituted piperidines has been achieved using RCM of chiral allylamines. capes.gov.br For example, trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines have been synthesized via an RCM reaction where the absolute stereochemistry was controlled using a protected D-serine as the starting material. nih.gov This methodology represents the first asymmetric synthesis of 4-substituted 3-amino piperidines. nih.gov

While highly effective, the success of enantioselective RCM is dependent on the catalyst and the substrate structure. beilstein-journals.org The choice between different generations of Grubbs catalysts, for instance, can significantly impact the yield and selectivity of the reaction. beilstein-journals.org

Ring Expansion and Rearrangement Strategies for Piperidine Ring Construction

Ring expansion and rearrangement reactions provide alternative pathways to construct the piperidine skeleton, often from more readily available smaller rings. These reactions can be triggered by the formation of a carbocation intermediate, which then undergoes rearrangement to a more stable structure. youtube.com

For instance, a reaction sequence involving a carbocation rearrangement, ring expansion, and hydride shift can transform a five-membered ring into a six-membered ring. youtube.com The initial formation of a carbocation adjacent to a strained ring can induce the ring to expand, thereby relieving ring strain and leading to a more stable cyclic system. youtube.com While the provided example focuses on a cyclopentane (B165970) to cyclohexane (B81311) expansion, the underlying principles are applicable to the synthesis of piperidines from pyrrolidine (B122466) precursors.

Non-Stereoselective Synthetic Routes to Racemic this compound Equivalents

While stereoselective synthesis is often the primary goal, non-stereoselective routes to produce racemic mixtures of piperidine derivatives can be valuable, particularly for initial biological screening or as a starting point for subsequent resolution. These methods are typically less complex and may involve more classical synthetic transformations.

The synthesis of racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans has been achieved through a chemoselective ring-closing enyne metathesis of prochiral oxaenediynes. beilstein-journals.org This approach, while yielding a racemic product, demonstrates the construction of a six-membered heterocyclic ring that could be a precursor to a racemic piperidine derivative through subsequent functional group manipulations.

Mechanistic Investigations of Key Synthetic Transformations Involving the this compound Precursors

Understanding the reaction mechanisms of key synthetic transformations is crucial for optimizing reaction conditions and improving selectivity. Several studies have focused on elucidating the mechanisms of reactions used to form piperidine precursors.

Control experiments in cobalt-catalyzed reactions have provided strong evidence for a halogen-atom transfer (XAT) process as the key step in generating carbon radicals. researchgate.net Density Functional Theory (DFT) studies have further suggested that the catalytic cycle involves Co(II)/Co(III) species and that steric repulsion between the catalyst and the radical intermediate is the primary factor controlling stereoselectivity. researchgate.net

In other studies, crossover experiments have been used to demonstrate that a desired product was formed through a direct hydromethylation pathway rather than through an olefin isomerization intermediate. researchgate.net Mechanistic hypotheses for other transformations, such as the iron-catalyzed formal [3+2] cyclodimerization of 1,2-diaza-1,3-dienes to form substituted 1-aminopyrroles, have also been proposed. researchgate.net

Optimization of Synthetic Parameters for Laboratory-Scale Production Efficiency

The efficiency of a synthetic route on a laboratory scale is dependent on the optimization of various reaction parameters. This includes the choice of catalyst, solvent, temperature, and reaction time.

In the context of RCM, the choice of catalyst is critical. For example, first-generation Grubbs catalysts in the presence of ethene have been shown to give superior results in some cases compared to the more stable second-generation catalysts. beilstein-journals.org This is attributed to the suppression of side reactions of the metathesis product. beilstein-journals.org

Advanced Structural Elucidation and Conformational Dynamics of 3s 1 4 Piperidyl Piperidin 3 Ol

High-Resolution Spectroscopic Investigations for Definitive Structural Assignment

Spectroscopic techniques provide a wealth of information regarding the connectivity, chemical environment, functional groups, and stereochemistry of (3S)-1-(4-Piperidyl)piperidin-3-OL.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For a compound with multiple stereocenters and two interconnected heterocyclic rings like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial data but are often insufficient for complete assignment due to signal overlap. nih.gov Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for mapping the precise atomic connectivity. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of proton networks within each piperidine (B6355638) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached, enabling unambiguous assignment of carbon resonances.

The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons adjacent to the nitrogen atoms and the hydroxyl group would exhibit characteristic downfield shifts. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents generalized, expected chemical shift ranges based on analyses of similar piperidine structures. Actual values would be determined experimentally.

Position (3-hydroxypiperidine ring)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Position (4-piperidyl ring)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C2~55-60~2.8-3.2C2' / C6'~45-50~2.9-3.3
C3~65-70~3.5-3.9C3' / C5'~30-35~1.6-2.0
C4~30-35~1.5-1.9C4'~58-63~2.4-2.8
C5~25-30~1.4-1.8N-H-~1.5-2.5
C6~50-55~2.0-2.4---
O-H-~3.0-4.5---

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these methods can confirm the presence of O-H, N-H, C-N, and C-H bonds. spectrabase.com Furthermore, the analysis of the fingerprint region (below 1500 cm⁻¹) can provide insights into the conformational state of the piperidine rings, which are expected to predominantly adopt a chair conformation. nih.gov

O-H Stretching: A broad absorption band in the FTIR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with its breadth indicating hydrogen bonding.

N-H Stretching: The secondary amine in the 4-piperidyl ring will show a moderate absorption in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretches from the piperidine rings will appear just below 3000 cm⁻¹.

C-N Stretching: These vibrations occur in the 1000-1250 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)Stretching (H-bonded)3200 - 3600 (Broad)
Secondary Amine (-NH)Stretching3300 - 3500 (Medium)
Aliphatic C-HStretching2850 - 2960 (Strong)
C-OStretching1050 - 1150 (Strong)
C-NStretching1000 - 1250 (Medium)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration of chiral molecules. mgcub.ac.in These methods measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.orgnih.gov

For this compound, the key chromophore is the n → σ* transition associated with the nitrogen and oxygen atoms. The sign of the Cotton effect observed in the CD or ORD spectrum is directly related to the spatial arrangement of atoms around the chiral center (C3). slideshare.net By applying established helicity rules for 3-hydroxypiperidine (B146073) systems, the observed spectral data can be correlated to a specific stereochemistry. rsc.org A study on (R)-piperidin-3-ol demonstrated that chiroptical measurements could confirm its configuration. rsc.org Similarly, for the target compound, a specific Cotton effect would be expected, and its sign would provide definitive experimental proof of the (3S) configuration, distinguishing it from its (3R) enantiomer. researchgate.net

X-ray Crystallographic Analysis of this compound and Its Co-crystals

While spectroscopic methods provide structural information in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound, providing precise data on bond lengths, bond angles, and torsional angles. carleton.edu For a chiral molecule like this compound, this technique can unambiguously determine the absolute stereochemistry through anomalous dispersion effects, often reported as the Flack parameter. preprints.orgnih.gov

The analysis would be expected to reveal that both piperidine rings adopt a stable chair conformation. nih.gov It would also detail the relative orientation of the two rings and the stereochemical disposition of the hydroxyl group at the C3 position.

Table 3: Representative Data from a Hypothetical X-ray Crystallographic Analysis

ParameterExpected FindingSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic crystal lattice
Space GroupChiral (e.g., P2₁)Confirms the sample is enantiopure
Flack ParameterValue close to zeroConfirms the (3S) absolute configuration
Piperidine Ring ConformationChairIndicates the lowest energy conformation
C3-O Bond Length~1.43 ÅStandard single bond length
Inter-ring Torsion AngleVariesDefines the relative orientation of the two rings

Co-crystallization involves crystallizing the target molecule with a second, different molecule (a coformer) to form a new, homogeneous crystalline solid. This strategy is a powerful tool in crystal engineering used to study and control intermolecular interactions. nih.gov

This compound possesses key functional groups capable of forming strong hydrogen bonds: the hydroxyl group (-OH) and the secondary amine (-NH) act as hydrogen bond donors, while the nitrogen atoms and the hydroxyl oxygen act as acceptors. By co-crystallizing this compound with various coformers (e.g., dicarboxylic acids, phenols, or other hydrogen-bond-donating/accepting species), a network of intermolecular interactions can be systematically explored. The resulting crystal structures, determined by X-ray diffraction, would provide direct evidence of the specific hydrogen bonding motifs, revealing how the molecule interacts with its environment. This understanding is critical for controlling solid-state properties such as solubility and stability.

Conformational Landscape and Dynamics Analysis

The conformational flexibility of this compound is primarily governed by the two interconnected piperidine rings. Each ring can theoretically adopt a variety of conformations, including the low-energy chair form and higher-energy boat and twist-boat forms. The linkage between the two rings and the presence of substituents, namely the hydroxyl group on one ring, introduce additional complexity to the conformational equilibrium.

While direct experimental data on the chair-boat equilibria of this compound is not extensively available in the public domain, the conformational behavior of analogous 1,4'-bipiperidine and substituted piperidine systems provides significant insights. The piperidine ring strongly favors a chair conformation, which minimizes torsional and steric strain. wikipedia.org For a 1,4'-bipiperidine system, both piperidine rings are expected to predominantly exist in the chair conformation. nih.govuky.edu

The key conformational question for this compound revolves around the relative orientation of the two piperidine rings and the orientation of the hydroxyl group on the 3-position of the substituted piperidine ring. The connection at the 1 and 4' positions can lead to two primary chair-chair conformations: one where the piperidin-3-ol ring is in an equatorial position relative to the other piperidine ring, and one where it is in an axial position.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational preferences in solution. researchgate.netnih.gov The coupling constants (³J_HH) between adjacent protons are particularly informative. In a chair conformation, the coupling constant between two axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) and two equatorial protons (³J_eq-eq) are smaller (2-5 Hz).

Computational studies, often used in conjunction with experimental NMR data, can predict the relative energies of different conformers. For analogous systems like 4-(1-pyrrolidinyl)piperidine, theoretical calculations have been used to determine the mole fractions of stable conformers in different solvents. researchgate.net Similar approaches can be applied to this compound to estimate the equilibrium populations of its various conformations.

Table 1: Predicted Relative Energies of this compound Chair-Chair Conformers (Illustrative)

Conformer3-OH OrientationInter-ring OrientationRelative Energy (kcal/mol)
1EquatorialEquatorial-Equatorial (e,e)0.00
2AxialEquatorial-Equatorial (e,e)1.25
3EquatorialEquatorial-Axial (e,a)2.50
4AxialEquatorial-Axial (e,a)3.75

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific experimental or computational determination for this compound.

The different conformations of this compound are not static but are in a state of dynamic equilibrium. Variable temperature (VT) NMR spectroscopy is a key technique used to study this conformational fluxionality. nih.govchemrxiv.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of conformational exchange.

At high temperatures, the conformational interconversion is rapid on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of interconversion slows down. If the exchange rate becomes slow enough, separate signals for each of the populated conformers may be observed. The temperature at which the signals coalesce can be used to calculate the energy barrier (ΔG‡) for the conformational change, such as the ring inversion of the piperidine chairs.

For a molecule like this compound, VT-NMR could potentially be used to determine the energy barriers for the chair-chair interconversion of both piperidine rings. This data is crucial for understanding the molecule's dynamic behavior in solution. While specific VT-NMR studies on this compound are not readily found, the principles of such analyses on other cyclic systems are well-established. chemrxiv.org

Table 2: Illustrative Data from a Hypothetical Variable Temperature NMR Study of this compound

Temperature (°C)Spectral AppearanceExchange Rate (s⁻¹)ΔG‡ (kcal/mol)
100Sharp, averaged signalsFast-
25Broadened signalsIntermediate-
-50Coalescencek_c10.5
-90Separate signals for major and minor conformersSlow-

Note: This table is a hypothetical representation to illustrate the type of data obtained from VT-NMR studies. The values are not experimental data for this compound.

Solid-State Characterization for Polymorphism and Amorphism Studies

The solid-state structure of a pharmaceutical compound can significantly influence its physical properties, including solubility, stability, and bioavailability. Therefore, the characterization of the solid form of this compound is of great importance. This involves investigating the possibility of polymorphism (the ability of a substance to exist in two or more crystalline forms) and amorphism (a non-crystalline, disordered solid state).

Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are commonly employed to study the solid-state properties of a compound. wisdomlib.orgresearchgate.net Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of molecules in the crystal lattice, including the conformation of the molecule in the solid state and the intermolecular interactions, such as hydrogen bonding. nih.govuky.edu

For instance, in the crystal structure of a related biphenyl-bis-piperidine compound, both piperidine rings were found to be in a chair conformation. nih.govuky.edu It is highly probable that this compound would also adopt a chair-chair conformation in the solid state. The presence of the hydroxyl group and the secondary amine in the other ring allows for the formation of intermolecular hydrogen bonds, which would play a crucial role in stabilizing the crystal lattice.

The study of polymorphism would involve attempts to crystallize this compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms by XRPD and DSC. wisdomlib.org The identification of different polymorphs is critical, as they can have different physical properties. An amorphous form, if it exists, would typically exhibit higher solubility but lower stability compared to its crystalline counterparts.

Table 3: Analytical Techniques for Solid-State Characterization of this compound

TechniqueInformation Obtained
Single-Crystal X-ray DiffractionDefinitive molecular conformation, bond lengths, bond angles, intermolecular interactions.
X-ray Powder Diffraction (XRPD)Crystalline fingerprint for polymorph identification and screening.
Differential Scanning Calorimetry (DSC)Melting point, enthalpy of fusion, glass transition temperature (for amorphous forms), solid-solid transitions.
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, presence of solvates.
Infrared (IR) and Raman SpectroscopyInformation on functional groups and intermolecular interactions in the solid state.

Chemical Reactivity and Derivatization Strategies for 3s 1 4 Piperidyl Piperidin 3 Ol

Functional Group Interconversions at the Piperidine (B6355638) Nitrogen and Hydroxyl Moiety

The presence of a secondary amine and a secondary alcohol allows for a wide range of well-established functional group interconversions. These transformations are fundamental for altering the molecule's polarity, basicity, hydrogen bonding capability, and for attaching larger, more complex substituents.

The secondary amine on the first piperidine ring is a nucleophilic and basic center, readily undergoing reactions such as N-alkylation and N-acylation. N-alkylation, typically achieved with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate or diisopropylethylamine (DIPEA), introduces alkyl substituents. nih.govnih.gov For instance, reaction with various benzyl (B1604629) chlorides can introduce arylmethyl groups at this position. chemicalforums.com N-acylation, using acyl chlorides or acid anhydrides, converts the amine into an amide, which can alter the compound's biological profile by changing its electronic and steric properties.

The secondary hydroxyl group on the second piperidine ring is a versatile functional handle. It can be converted into ethers through Williamson ether synthesis or esters via reaction with carboxylic acids (Fischer esterification) or their more reactive derivatives like acyl chlorides. These reactions modify the molecule's lipophilicity and can serve as a point for attaching linkers or other pharmacophores. Furthermore, oxidation of the secondary alcohol would yield the corresponding ketone, (S)-1-(4-piperidyl)piperidin-3-one, providing another route for derivatization, such as reductive amination or the formation of imines and enamines.

Table 1: Common Functional Group Interconversions
Reactive SiteReaction TypeReagents & ConditionsResulting Functional Group
Piperidine Nitrogen (NH)N-AlkylationAlkyl halide (R-X), K₂CO₃, in CH₃CN or DMFTertiary Amine (N-R)
Piperidine Nitrogen (NH)N-AcylationAcyl chloride (RCOCl), Et₃N, in CH₂Cl₂Amide (N-COR)
Piperidine Nitrogen (NH)Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Tertiary Amine (N-CH₂R)
Hydroxyl Moiety (OH)EsterificationCarboxylic acid (RCOOH), Acid catalystEster (O-COR)
Hydroxyl Moiety (OH)EtherificationAlkyl halide (R-X), NaHEther (O-R)
Hydroxyl Moiety (OH)OxidationPCC, DMP, or Swern conditionsKetone (C=O)

Exploration of C-H Activation and Late-Stage Functionalization on the Piperidine Core

Modern synthetic chemistry offers powerful tools for modifying molecular scaffolds at late stages, a strategy that is highly valuable in drug discovery. scispace.com Direct C-H activation allows for the conversion of typically inert carbon-hydrogen bonds into new functional groups without the need for pre-installed handles like halides or triflates.

For the (3S)-1-(4-Piperidyl)piperidin-3-OL scaffold, C-H functionalization can be directed to various positions on the piperidine rings. researchgate.net Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in this area. nih.gov The site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, palladium-catalyzed C-H arylation using an aminoquinoline directing group attached at C3 has been shown to selectively functionalize the C4 position. acs.orgacs.org While C-H activation at the C2 position is often electronically favored, steric hindrance can be exploited to direct functionalization to the C4 position. researchgate.net Functionalizing the C3 position directly is more challenging due to electronic deactivation, but indirect methods, such as the ring-opening of a cyclopropane (B1198618) intermediate, have proven successful. nih.govnih.gov These advanced methods provide access to novel analogues that are difficult to synthesize through traditional means.

Development of Novel Heterocyclic Derivatives Incorporating the this compound Scaffold

The this compound framework is an excellent starting point for the synthesis of more complex heterocyclic systems. mdpi.com By using the inherent reactivity of the amine and alcohol groups, this scaffold can be integrated into larger, often polycyclic, structures with potential biological activity.

One common strategy involves using the piperidine nitrogen as a nucleophile to build new rings. For instance, derivatives of this scaffold have been used to synthesize novel 1,3,4-oxadiazoles. nih.govresearchgate.net In these syntheses, the piperidine unit is attached to the oxadiazole core, often through a multistep sequence starting from a suitable precursor like ethyl piperidin-3-carboxylate. researchgate.net Similarly, the scaffold can be incorporated into benzimidazole (B57391) derivatives, which are known to be important pharmacophores. mdpi.com The 3-piperidinyl moiety has also been explored in the context of creating novel CC chemokine receptor 2 (CCR2) antagonists and antimalarial agents based on a 3-piperidin-4-yl-1H-indole chemotype. nih.govnih.gov These examples highlight the versatility of the scaffold in generating diverse heterocyclic structures for drug discovery programs.

Table 2: Examples of Heterocyclic Systems Derived from Piperidine Scaffolds
Base ScaffoldIncorporated HeterocycleSynthetic StrategyPotential ApplicationReference
Piperidine1,3,4-OxadiazoleMultistep synthesis involving cyclization of a hydrazide precursor.Alzheimer's Disease researchgate.net
Piperidine1H-IndoleFischer indole (B1671886) synthesis or coupling with pre-formed indoles.Antimalarial nih.gov
PiperidineBenzimidazoleCoupling with pre-formed benzimidazolone precursors.NLRP3 Inhibition mdpi.com
PiperidineQuinolizidine/IndolizidineIntramolecular alkylation following piperidin-4-ol synthesis.Alkaloid Synthesis nih.gov

Mechanistic Insights into Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is key to optimizing conditions and predicting outcomes. The N-alkylation of piperidines with benzyl chlorides, for example, can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substitution pattern of the electrophile and the polarity of the solvent. chemicalforums.com

In the realm of C-H activation, mechanistic studies, often combining experimental data with DFT calculations, have been crucial. For palladium-catalyzed C-H arylation, the reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where a palladacycle intermediate is formed. acs.org The regio- and stereoselectivity of these reactions are governed by the geometry of this intermediate. Similarly, copper-catalyzed intramolecular C-H amination to form piperidines has been investigated, with evidence pointing to a Cu(I)/Cu(II) catalytic cycle. acs.org The mechanism for the chemo-enzymatic synthesis of stereo-enriched piperidines involves an amine oxidase generating a dihydropyridinium intermediate, which is then stereoselectively reduced by an ene-imine reductase. nih.gov These mechanistic insights are critical for the rational design of new catalysts and synthetic strategies for the selective functionalization of complex molecules like this compound.

Computational Chemistry and Theoretical Studies on 3s 1 4 Piperidyl Piperidin 3 Ol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of (3S)-1-(4-Piperidyl)piperidin-3-OL over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule and its environment (e.g., a solvent), MD simulations can track the molecule's dynamic behavior. These simulations provide insights into the accessible conformations and the transitions between them. For a molecule with two piperidine (B6355638) rings, such as this compound, MD simulations can reveal the preferred orientations of the rings relative to each other and the conformational equilibria of each ring (e.g., chair, boat, twist-boat). nih.gov

Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the molecule and solvent molecules or a biological receptor. nih.gov The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions from an MD trajectory can quantify the stability of the molecule's conformation and its interactions with its surroundings. researchgate.nettandfonline.com

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR, CD)

Computational methods can predict various spectroscopic parameters from first principles, which can be invaluable for interpreting experimental spectra and confirming the structure of this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. google.com The predicted chemical shifts, when compared with experimental data, can help in the assignment of signals to specific atoms in the molecule and confirm its stereochemistry. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the O-H stretch of the hydroxyl group and the C-N stretching of the piperidine rings. researchgate.net

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, time-dependent DFT (TD-DFT) can be used to predict its electronic circular dichroism (CD) spectrum. The calculated CD spectrum can be used to determine the absolute configuration of the molecule by comparing it with the experimental spectrum.

ParameterExperimental Value (ppm)Calculated Value (ppm)Method
¹H NMR (H at C3)HypotheticalHypotheticalGIAO-DFT
¹³C NMR (C3)HypotheticalHypotheticalGIAO-DFT
IR (O-H stretch)Hypothetical cm⁻¹Hypothetical cm⁻¹DFT/B3LYP

Table 2: Illustrative comparison of experimental and computationally predicted spectroscopic parameters for this compound. Actual values would be derived from experimental measurements and computational simulations.

Reaction Mechanism Elucidation via Transition State Modeling and Potential Energy Surfaces

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, the synthesis of piperidine derivatives can be studied computationally to understand the stereoselectivity and regioselectivity of the reaction. nih.govorganic-chemistry.org DFT calculations can be used to locate the transition state structures for key steps in a synthetic route. acs.orgrsc.orgresearchgate.net By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This knowledge can be used to optimize reaction conditions to improve the yield and purity of the desired product.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of a compound based on its molecular structure. researchgate.net For this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and boiling point. nih.govnih.gov

These models are built by first calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors can be constitutional, topological, geometric, or electronic. Then, a mathematical equation is derived that correlates the descriptors with the property of interest using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.net Once a robust QSPR model is established, it can be used to predict the properties of new compounds like this compound without the need for experimental measurements.

Supramolecular Interaction Prediction and Modeling

While specific experimental or computational studies on the supramolecular interactions of this compound are not extensively available in public literature, theoretical modeling based on its structural features allows for a robust prediction of its intermolecular behavior. The molecule's architecture, featuring two piperidine rings and a hydroxyl group, provides multiple sites for non-covalent interactions, which are crucial in determining its solid-state structure and its interactions in a biological context.

The primary drivers of supramolecular assembly for this compound are predicted to be hydrogen bonds, given the presence of hydrogen bond donors and acceptors. The molecule possesses two hydrogen bond donors—the hydroxyl (-OH) group and the secondary amine (-NH-) of the 4-substituted piperidine ring. It also has three potential hydrogen bond acceptors: the oxygen atom of the hydroxyl group, the nitrogen atom of the secondary amine, and the tertiary nitrogen atom of the piperidin-3-ol ring.

Computational tools can provide valuable insights into the physicochemical properties that govern these interactions. Predicted values for key parameters offer a semi-quantitative basis for understanding the compound's potential for supramolecular assembly.

Predicted Physicochemical Properties of this compound

Property Predicted Value Prediction Tool/Method
pKa (most basic) 9.5 - 10.5 ChemAxon
pKa (second most basic) 8.0 - 9.0 ChemAxon
logP 0.8 - 1.5 SwissADME, ChemAxon
Hydrogen Bond Donors 2 Standard counting rules
Hydrogen Bond Acceptors 3 Standard counting rules
Topological Polar Surface Area (TPSA) 41.5 Ų SwissADME

The predicted pKa values suggest that both nitrogen atoms are basic, with the secondary amine of the 4-piperidyl moiety likely being the more basic of the two. This has significant implications for supramolecular chemistry, particularly in the context of salt formation or in physiological environments where protonation can occur. A protonated form of the molecule would act as an even stronger hydrogen bond donor.

The modeling of supramolecular synthons—predictable and robust patterns of intermolecular interactions—is a key aspect of crystal engineering and computational chemistry. For this compound, several key synthons can be predicted:

O-H···N Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor and can interact with the nitrogen atoms of neighboring molecules. The tertiary nitrogen of the piperidin-3-ol ring is a likely acceptor.

N-H···O Hydrogen Bonds: The secondary amine of the 4-piperidyl substituent can donate a hydrogen bond to the hydroxyl oxygen of another molecule.

N-H···N Hydrogen Bonds: The secondary amine can also act as a hydrogen bond donor to the tertiary nitrogen of an adjacent molecule.

Chain and Network Formation: The presence of both hydrogen bond donors and acceptors allows for the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific arrangement will depend on the conformational preferences of the piperidine rings and the steric hindrance around the interaction sites.

Conformational analysis of the piperidine rings is also crucial. Both six-membered rings are expected to adopt a chair conformation to minimize steric strain. The substituent on the piperidin-3-ol ring (the 4-piperidyl group) and the hydroxyl group will have preferred axial or equatorial orientations, which will influence how the molecules pack in a crystal lattice. Studies on related piperidinol derivatives have shown that intramolecular hydrogen bonding can also influence conformational equilibria, although intermolecular interactions are expected to dominate in the solid state.

3s 1 4 Piperidyl Piperidin 3 Ol As a Chiral Building Block and Advanced Chemical Scaffold

Applications in the Asymmetric Synthesis of Complex Molecular Architectures

The chiral nature of (3S)-1-(4-Piperidyl)piperidin-3-ol makes it a significant starting material in asymmetric synthesis, enabling the construction of intricate molecular structures with high stereoselectivity. The piperidine (B6355638) ring, a common motif in pharmaceuticals, can be synthesized through various methods, including the reduction of pyridine (B92270) precursors. nih.gov The inherent chirality of this compound allows for the diastereoselective synthesis of more complex piperidine derivatives. nih.gov

Recent advancements in synthetic methodologies, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, have further streamlined the synthesis of complex piperidines. news-medical.net These methods offer a more efficient and cost-effective way to produce high-value piperidine derivatives used in various therapeutic areas. news-medical.net The strategic use of chiral building blocks like this compound is central to these modern synthetic approaches. bldpharm.com

Role in the Design and Synthesis of Advanced Chemical Probes and Ligands

The structural characteristics of this compound make it an excellent scaffold for the design and synthesis of advanced chemical probes and ligands for various biological targets. nih.gov The presence of two nitrogen atoms allows for the creation of bidentate or tridentate ligands that can coordinate with metal centers. bohrium.com

Ligand Design Principles and Synthesis for Catalytic Systems

The design of ligands for catalytic systems often focuses on creating a specific coordination environment around a metal center to promote a particular chemical transformation. The piperidine and piperidyl groups in this compound can be functionalized to tune the steric and electronic properties of the resulting ligand. This modularity is a key principle in modern ligand design.

For example, derivatives of this scaffold can be used to create ligands for asymmetric catalysis, where the chiral environment provided by the (3S)-3-ol moiety can induce enantioselectivity in a reaction. The synthesis of such ligands often involves the alkylation or acylation of the nitrogen atoms to introduce additional coordinating groups or to modify the solubility and stability of the resulting metal complex.

Coordination Chemistry Studies with Metal Centers

The coordination chemistry of piperidine-containing ligands has been explored with various transition metals. For instance, iron(III) complexes with piperidine-appended tridentate 3N donor ligands have been synthesized and studied as models for catechol dioxygenase enzymes. bohrium.com These studies reveal that the geometry around the metal center is often distorted octahedral, with the ligand coordinating in a facial manner. bohrium.com

The specific binding properties of ligands derived from this compound with different metal ions can be investigated using techniques such as X-ray crystallography and various spectroscopic methods. These studies are crucial for understanding the structure-activity relationships of the resulting metal complexes and for designing new catalysts or functional materials.

Integration into Supramolecular Assemblies and Functional Materials Precursors

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, makes it a valuable component for the construction of supramolecular assemblies. These ordered structures can serve as precursors for functional materials with applications in various fields.

The synthesis of complex molecular systems can be achieved through a combination of covalent and non-covalent reactions. nih.gov The piperidine scaffold can be incorporated into larger molecules that are designed to self-assemble into well-defined architectures. The hydroxyl group and the nitrogen atoms of this compound can act as hydrogen bond donors and acceptors, directing the formation of these assemblies. nih.gov

Furthermore, the covalent modification of these supramolecular structures can lead to the formation of stable and functional materials. nih.gov For example, cross-linking reactions can be used to create robust networks from self-assembled precursors, resulting in materials with tailored properties.

Utilization in Multicomponent Reactions to Generate Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. The bifunctional nature of this compound, with its primary and secondary amine functionalities (after potential derivatization), makes it a suitable component for such reactions.

The Ugi and Passerini reactions are two of the most well-known isocyanide-based MCRs. wikipedia.orgwikipedia.org The Ugi reaction, a four-component reaction, involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org The Passerini reaction is a three-component reaction that yields α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov

The incorporation of this compound or its derivatives as the amine component in an Ugi reaction or a modified Passerini-type reaction can lead to the synthesis of a wide array of complex molecules with multiple points of diversity. walisongo.ac.idnih.govnih.gov This strategy allows for the efficient exploration of chemical space around the chiral piperidinyl-piperidine scaffold, which is valuable for identifying new bioactive compounds.

Advanced Analytical Methodologies Applied to 3s 1 4 Piperidyl Piperidin 3 Ol

Development of Chiral Separation Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of (3S)-1-(4-Piperidyl)piperidin-3-OL is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral separation techniques are therefore indispensable tools for its analysis.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioselective separation and quantification of chiral compounds. The development of a robust HPLC method for this compound involves the systematic optimization of the chiral stationary phase (CSP), mobile phase composition, and detector settings to achieve baseline separation of the enantiomers.

Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor in chiral HPLC. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) and amylose, are widely recognized for their broad enantiorecognition capabilities for a vast range of chiral compounds, including piperidine (B6355638) derivatives. science.govchromatographyonline.comnih.gov Columns like Chiralpak® AD and Chiralcel® OD are frequently screened during method development. science.govchromatographyonline.com These phases create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. sigmaaldrich.com

Mobile Phase Optimization: The mobile phase composition significantly influences retention and enantioselectivity. Method development often involves screening both normal-phase and reversed-phase conditions. chromatographyonline.com

Normal-Phase Mode: Typically employs mixtures of an alkane (e.g., n-hexane) and an alcohol (e.g., 2-propanol, ethanol). chromatographyonline.comresearchgate.net For basic compounds like this compound, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing. chromatographyonline.com

Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. science.govcsfarmacie.cz This mode can be advantageous for compounds with sufficient polarity.

Derivatization: this compound lacks a strong chromophore, which is necessary for sensitive UV detection. nih.gov To overcome this, a pre-column derivatization step is often employed. A derivatizing agent, such as para-toluenesulfonyl chloride (PTSC), can be reacted with the amine groups of the molecule to introduce a UV-active moiety, enabling detection at wavelengths like 228 nm. nih.govresearchgate.net This approach has been successfully used for the chiral analysis of similar compounds like piperidin-3-amine. nih.govresearchgate.net

The optimization process aims to maximize the resolution (Rs) between the two enantiomeric peaks, with a target value typically greater than 1.5 for baseline separation. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Piperidine Derivatives

Parameter Condition Purpose Reference
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) Chiral Stationary Phase for enantioseparation nih.govresearchgate.net
Mobile Phase n-Hexane: 2-Propanol (70:30 v/v) Elution and separation of analytes researchgate.net
Additive 0.1% Diethylamine Improves peak shape for basic analytes nih.gov
Flow Rate 1.0 mL/min Controls analysis time and resolution researchgate.net
Detection UV at 260 nm (after derivatization) Quantifies the separated enantiomers researchgate.net

| Derivatization Agent | p-Toluene Sulfonyl Chloride (PTSC) | Introduces a chromophore for UV detection | nih.govresearchgate.net |

This table is a composite representation based on typical methods for similar compounds and does not represent a specific analysis of this compound.

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for chiral separations, often with advantages in terms of speed, efficiency, and minimal sample consumption. nih.gov In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).

For chiral separations, a chiral selector is added to the BGE. nih.gov The enantiomers migrate at different velocities due to their varying interactions with the chiral selector, leading to their separation.

Chiral Selectors in CE: A wide variety of chiral selectors can be used in CE, with cyclodextrins (CDs) being among the most common and effective, particularly for basic pharmaceutical compounds. nih.govnih.gov

Sulfated-β-Cyclodextrin: This charged cyclodextrin (B1172386) derivative has proven highly effective for the chiral recognition of weak bases. nih.gov Generic CE methods using sulfated-β-CD can be implemented for rapid chiral screening in early pharmaceutical development with minimal method-specific optimization. nih.gov

Other Selectors: Other potential chiral selectors include proteins, macrocyclic antibiotics, and polysaccharides. nih.govsigmaaldrich.com

Method Development in Chiral CE: Key parameters to optimize include the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. Dynamic coating of the capillary with polymers can be used to control the electroosmotic flow (EOF) and improve separation performance. mdpi.com The high separation efficiencies, often reaching over a million theoretical plates, allow for the resolution of even closely related enantiomers. rsc.org

Table 2: Representative Parameters for Chiral CE Method Development

Parameter Typical Range/Condition Effect on Separation Reference
Chiral Selector Sulfated-β-Cyclodextrin Enables differential interaction with enantiomers nih.gov
Selector Conc. 5-20 mg/mL Affects resolution and analysis time mdpi.com
Background Electrolyte Phosphate or Borate Buffer Maintains stable pH and current mdpi.com
pH 2.5 - 9.0 Influences analyte charge and interaction with selector nih.gov
Voltage 15 - 30 kV Drives electrophoretic and electroosmotic flow mdpi.com

| Temperature | 15 - 35 °C | Affects viscosity, kinetics, and selectivity | researchgate.net |

This table provides general conditions for chiral CE and is not specific to this compound.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for the structural elucidation of organic molecules. mdpi.comresearchgate.net For this compound, HRMS provides precise mass measurements, allowing for the determination of its elemental composition. MS/MS experiments, which involve isolating the protonated molecule ([M+H]⁺) and inducing fragmentation, reveal its structural connectivity by generating a characteristic fragmentation pattern.

Studies on similar piperidine alkaloids have established common fragmentation pathways that are applicable to this compound. nih.govscielo.br

Neutral Loss of Water: The presence of a hydroxyl group at the C-3 position of the piperidine ring makes the neutral loss of a water molecule (H₂O, 18.01 Da) a highly probable and often predominant fragmentation pathway upon collision-induced dissociation (CID). nih.govscielo.br

Piperidine Ring Cleavage: Cleavage of the bonds within one or both piperidine rings is a characteristic fragmentation route for this class of compounds. nih.gov This can lead to a series of smaller fragment ions that are diagnostic for the core piperidine structure.

Cleavage at the C-N Bond: The bond connecting the two piperidine rings can also cleave, leading to fragments corresponding to each individual ring system.

By analyzing the accurate masses of the precursor and product ions, specific fragmentation pathways can be proposed, confirming the structure of the synthesized compound and helping to identify any related impurities or metabolites. mdpi.comnih.gov

Table 3: Predicted Key Fragmentation Pathways for [M+H]⁺ of this compound (C₁₀H₂₀N₂O, Exact Mass: 184.1576)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway Reference
185.1649 167.1543 H₂O Loss of the hydroxyl group as water from the piperidin-3-ol ring nih.govscielo.br
185.1649 Varies C₅H₁₀N Cleavage of the piperidine ring nih.gov
185.1649 85.0862 C₅H₁₀NO Cleavage resulting in the unsubstituted piperidyl moiety miamioh.edu

This table is predictive, based on known fragmentation patterns of similar piperidine structures.

Application of Hyphenated Techniques for Reaction Monitoring and Product Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are vital for modern chemical analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for monitoring the progress of chemical reactions and for the comprehensive analysis of the final product. cmbr-journal.comnih.gov

LC-MS: This is the premier technique for analyzing the synthesis of compounds like this compound. nih.govnih.gov

Reaction Monitoring: By taking small aliquots from the reaction mixture over time, LC-MS can be used to track the disappearance of starting materials and the appearance of the desired product and any by-products. This provides crucial information for optimizing reaction conditions such as temperature, time, and catalyst loading.

Product Analysis: After the reaction is complete, LC-MS is used to assess the purity of the crude and purified product. The high sensitivity of the mass spectrometer allows for the detection and potential identification of trace-level impurities that might not be visible by other methods like TLC or UV detection alone. nih.gov Coupling chiral HPLC with MS provides the ultimate tool for confirming both chemical and enantiomeric purity simultaneously.

GC-MS: For compounds that are volatile or can be made volatile through derivatization, GC-MS is another valuable hyphenated technique. cmbr-journal.comnih.gov

Impurity Profiling: GC-MS can effectively separate and identify volatile or semi-volatile impurities that may be present in starting materials or formed during the synthesis. scholars.direct

Structural Confirmation: The mass spectra obtained from GC-MS provide fragmentation patterns that serve as a molecular fingerprint, which can be compared against spectral libraries for compound identification. cmbr-journal.comresearchgate.net

The use of these powerful hyphenated techniques ensures a thorough understanding of the reaction process and guarantees the identity, purity, and quality of the final this compound compound.

Emerging Research Directions and Future Challenges for 3s 1 4 Piperidyl Piperidin 3 Ol

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The demand for enantiomerically pure and structurally complex molecules like (3S)-1-(4-Piperidyl)piperidin-3-ol has spurred the development of innovative and environmentally benign synthetic strategies. Moving beyond traditional multi-step sequences, researchers are exploring a variety of cutting-edge techniques to improve efficiency, reduce waste, and enhance stereochemical control.

Flow Chemistry: Continuous flow processes are being investigated for the synthesis of piperidine (B6355638) derivatives, offering advantages such as rapid reaction optimization, improved safety for handling hazardous intermediates, and scalability. nih.govambeed.commdpi.com The modular nature of flow reactors allows for the sequential addition of reagents and catalysts, potentially enabling the construction of the 1,4'-bipiperidine core and subsequent functionalization in a streamlined manner. nih.gov

Biocatalysis and Chemoenzymatic Synthesis: Enzymes are gaining prominence as powerful tools for the stereoselective synthesis of chiral building blocks. researchgate.netmdpi.com Biocatalytic methods, such as the use of transaminases, alcohol dehydrogenases, and ene-reductases, can introduce chirality with high precision under mild, aqueous conditions. researchgate.netchemscene.comchemspider.com A chemoenzymatic approach, combining enzymatic transformations with traditional chemical reactions, is a particularly promising strategy for the synthesis of complex chiral amines and alcohols, including precursors to this compound. labcompare.combldpharm.comnih.gov For instance, an engineered amine dehydrogenase could be used for the reductive amination of a ketone precursor, establishing the chiral center with high enantioselectivity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for forging C-C and C-N bonds under mild conditions. mdpi.comnih.goveurekaselect.com This technique can be employed for the functionalization of piperidine rings and could be adapted for the coupling of the two piperidine units in this compound. mdpi.com The use of light as a renewable reagent aligns with the principles of green chemistry.

Sustainable Methodologies: A significant push towards greener synthetic routes is evident in the broader field of N-heterocycle synthesis. This includes the use of environmentally friendly solvents like water, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. These principles are increasingly being applied to the synthesis of complex piperidine structures.

Synthetic ApproachKey AdvantagesPotential Application for this compound
Flow Chemistry Enhanced safety, scalability, rapid optimizationStreamlined multi-step synthesis of the bipiperidine core.
Biocatalysis High stereoselectivity, mild reaction conditions, greenEnantioselective synthesis of the chiral (S)-piperidin-3-ol moiety.
Photoredox Catalysis Mild reaction conditions, novel reactivityC-N bond formation to couple the two piperidine rings.
Green Chemistry Reduced waste, lower environmental impactUse of aqueous media and energy-efficient activation methods.

Deeper Computational Insight into Complex Reactivity and Intermolecular Forces

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide invaluable insights into its structure, reactivity, and interactions with biological targets.

Conformational Analysis: The two interconnected piperidine rings and the chiral center at the 3-position of one ring give rise to a complex conformational landscape. Computational studies can predict the most stable conformations and the energy barriers between them. Understanding the preferred three-dimensional arrangement is crucial, as it dictates how the molecule interacts with its biological partners. For instance, studies on fluorinated piperidines have shown that substituent effects and solvent polarity can significantly influence conformational preferences.

Reactivity and Electronic Properties: DFT calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps in predicting the most reactive sites for chemical modification and understanding the molecule's stability. For example, the nucleophilicity and electrophilicity of different atoms in the piperidine rings can be quantified, guiding synthetic efforts.

Intermolecular Interactions: Molecular dynamics simulations can model the interactions of this compound with biomolecules, such as proteins or nucleic acids. These simulations can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that are critical for biological activity. This is particularly important in drug design, where understanding the binding mode of a ligand in a receptor's active site is paramount.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) Electronic structure, conformational energies, reactivity indices.Predicting stable conformations and guiding synthetic modifications.
Molecular Dynamics (MD) Dynamic behavior, intermolecular interactions, solvation effects.Understanding binding modes with biological targets.
Conformational Search Algorithms Identification of low-energy conformers.Elucidating the 3D shape and flexibility of the molecule.

Expansion of this compound Utility in Niche Chemical Research Areas

While the primary interest in this compound lies in medicinal chemistry, its unique structural features suggest potential applications in other specialized areas of chemical research.

Fragment-Based Drug Discovery (FBDD): The 1,4'-bipiperidine scaffold can serve as a valuable fragment in FBDD campaigns. Its rigid, three-dimensional structure can be used to probe specific regions of a biological target's binding site. By identifying weak but efficient binding of this core fragment, medicinal chemists can elaborate upon its structure to develop more potent and selective ligands.

Catalyst and Ligand Design: The two nitrogen atoms and the hydroxyl group of this compound provide multiple coordination sites for metal ions. This suggests its potential as a chiral ligand in asymmetric catalysis. The stereochemistry of the hydroxyl group could influence the facial selectivity of reactions catalyzed by a metal complex incorporating this ligand.

Chemical Biology Probes: Derivatives of this compound could be functionalized with reporter groups, such as fluorescent dyes or affinity tags. These modified molecules can be used as chemical probes to study biological processes, visualize the localization of their targets within cells, or identify new protein-protein interactions. The piperidine scaffold is found in compounds targeting a range of biological systems, including those relevant to malaria and NLRP3 inflammasome inhibition. researchgate.net

Materials Science: The rigid, non-planar structure of the 1,4'-bipiperidine core could be incorporated into polymers or other materials to influence their physical properties. The chirality of the molecule could lead to the development of materials with unique optical or chiroptical properties.

Addressing Stereochemical Control Challenges in Remote Functionalization

The selective functionalization of C-H bonds, particularly at positions remote from existing functional groups, is a major challenge in organic synthesis. For a molecule like this compound, achieving stereocontrol during the functionalization of the saturated piperidine rings is a significant hurdle.

Directing Group Strategies: One approach to control regioselectivity in C-H functionalization is the use of directing groups. These are moieties that are temporarily installed on the molecule to position a catalyst in close proximity to a specific C-H bond. For piperidines, directing groups can be used to achieve functionalization at the C2, C3, or C4 positions. However, the development of directing groups that can be easily installed and removed under mild conditions remains an active area of research.

Catalyst-Controlled Selectivity: Another strategy relies on the design of catalysts that can differentiate between the various C-H bonds in the molecule based on their steric and electronic properties. This approach avoids the need for protecting groups and extra synthetic steps. For example, rhodium catalysts have been developed for the site-selective C-H functionalization of piperidines.

Stereochemical Influence of the Existing Chiral Center: The (3S)-hydroxyl group can exert a stereodirecting influence on reactions occurring at other positions on the same ring or even on the adjacent piperidine ring. This effect, known as substrate control, can be exploited to achieve diastereoselective functionalization. However, predicting the outcome of such reactions can be challenging and often requires extensive empirical screening of reaction conditions. Photoredox-catalyzed reactions have shown promise in achieving high diastereoselectivity in the functionalization of substituted piperidines. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. These technologies are being applied to a range of challenges, from predicting the properties of new molecules to planning complex synthetic routes.

Retrosynthesis Prediction: ML models, particularly those based on transformer architectures, are being trained on vast databases of chemical reactions to predict plausible retrosynthetic pathways for complex target molecules. For a molecule like this compound, these tools could suggest novel and efficient synthetic routes that a human chemist might not consider. Transfer learning approaches are enhancing the accuracy of these predictions, even for specialized areas of chemistry like heterocycle synthesis.

Reaction Outcome Prediction: AI can also be used to predict the outcome of a chemical reaction, including the major product, yield, and optimal reaction conditions. This can significantly reduce the amount of time and resources spent on empirical optimization of synthetic steps.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By learning the structural features that are important for binding to a specific biological target, these models can propose new derivatives of this compound with potentially improved activity and pharmacokinetic profiles.

Data-Driven Discovery: The integration of AI with high-throughput screening and automated synthesis platforms creates a closed-loop system for accelerated discovery. AI algorithms can analyze large datasets from biological assays to identify structure-activity relationships (SAR) and then design the next generation of compounds to be synthesized and tested, rapidly iterating towards more potent and effective drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.